Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate

Description

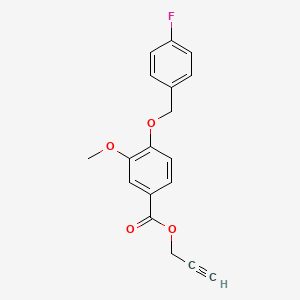

Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a prop-2-yn-1-yl group attached to a benzoate moiety, which is further substituted with a 4-fluorobenzyl and a 3-methoxy group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Properties

Molecular Formula |

C18H15FO4 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

prop-2-ynyl 4-[(4-fluorophenyl)methoxy]-3-methoxybenzoate |

InChI |

InChI=1S/C18H15FO4/c1-3-10-22-18(20)14-6-9-16(17(11-14)21-2)23-12-13-4-7-15(19)8-5-13/h1,4-9,11H,10,12H2,2H3 |

InChI Key |

YKUCGNZXTMEHFE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of propargyl bromide with a suitable nucleophile, such as an amine or alcohol, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO₄, OsO₄, in aqueous or organic solvents.

Reduction: LiAlH₄, hydrogen gas with palladium catalyst, in solvents like ether or ethanol.

Substitution: Nucleophiles like amines or thiols, in basic conditions using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alkanes or alkenes.

Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for versatile chemical modifications, while the 4-fluorobenzyl and 3-methoxy groups contribute to its biological properties.

Biological Activity

Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate, a compound with the CAS number 1706453-02-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHF O

- Molecular Weight : 314.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds of similar structure may modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis .

Biological Activity Overview

The compound has shown promising results in several biological assays:

- Antitumor Activity : Studies have indicated that similar benzyloxyphenyl derivatives exhibit significant antitumor effects. For instance, a related compound demonstrated an IC50 value of 0.085 µM against cancer cell lines, suggesting that this compound may also possess potent anticancer properties .

- Cardiovascular Effects : The sodium-calcium exchanger (NCX) is a target for compounds designed to treat heart failure. Related derivatives have been synthesized and tested for their ability to inhibit NCX activity, which could lead to therapeutic applications in myocardial ischemia-reperfusion scenarios .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exert anti-inflammatory effects through modulation of inflammatory pathways, although specific data on this compound remains limited.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | IC50 = 0.085 µM against cancer cell lines | |

| Cardiovascular | Inhibits NCX activity | |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Case Studies

Several studies have explored the effects of structurally similar compounds in vivo and in vitro:

-

Study on Anticancer Activity :

- A study evaluated the anticancer properties of a series of benzyloxyphenyl derivatives, revealing that modifications at the phenolic group significantly enhanced potency against various cancer cell lines.

- Results indicated that compounds with fluorine substitutions showed improved bioactivity compared to their non-fluorinated counterparts.

-

Cardiac Protection Study :

- In a model of myocardial ischemia-reperfusion injury, a benzyloxyphenyl derivative exhibited protective effects by reducing calcium overload in cardiac myocytes.

- The findings support further investigation into this compound as a potential therapeutic agent for heart diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.